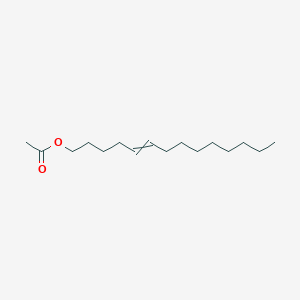

5E-Tetradecenyl acetate

説明

特性

CAS番号 |

35153-13-0 |

|---|---|

分子式 |

C16H30O2 |

分子量 |

254.41 g/mol |

IUPAC名 |

[(E)-tetradec-5-enyl] acetate |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-11H,3-9,12-15H2,1-2H3/b11-10+ |

InChIキー |

IAGBQBDKOCVGCC-ZHACJKMWSA-N |

異性体SMILES |

CCCCCCCC/C=C/CCCCOC(=O)C |

正規SMILES |

CCCCCCCCC=CCCCCOC(=O)C |

他のCAS番号 |

35153-13-0 |

同義語 |

[(Z)-tetradec-5-enyl]acetate; 5Z-14Ac; |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional and Geometric Isomers

(E)-5-Tetradecen-1-ol, Acetate

- Key Difference : E-configuration at the C5 double bond.

- Impact : Altered molecular geometry reduces binding affinity to insect pheromone receptors compared to the Z-isomer .

- Applications : Less effective in pheromone-mediated pest control .

9,12-Tetradecadien-1-ol, Acetate (Z,E)

- Structure : 14-carbon chain with double bonds at C9 and C12 (Z,E configuration).

- Molecular Weight : 270.22 g/mol .

- Applications : Used in biopesticides (e.g., CheckMate BAW) for mating disruption in pests .

- Physicochemical Properties : Higher boiling point (331.9°C predicted) and density (0.890 g/cm³) than 5-Tetradecen-1-ol acetate due to additional double bond .

Chain Length Variants

(Z)-11-Hexadecen-1-ol, Acetate

- Structure : 16-carbon chain with a Z-configured double bond at C11.

- Molecular Weight : 282.46 g/mol .

- Applications : Used in pheromone blends for Lepidoptera species, leveraging longer chain length for species-specific attraction .

Tetradecan-1-ol (Saturated Analog)

- Structure : 14-carbon saturated alcohol.

- Key Difference : Absence of double bond increases rigidity and reduces volatility.

- Applications : Industrial surfactant; lacks biological activity in pheromone systems .

Functional Group Variants

5-Tetradecenal

- Structure : Aldehyde derivative of 5-Tetradecen-1-ol.

- Key Difference : Oxidized terminal hydroxyl group to aldehyde.

- Impact : Higher reactivity and volatility; used in synthetic pheromone formulations .

Tetradec-5-en-1-ol

- Structure : Alcohol precursor to 5-Tetradecen-1-ol acetate.

- Molecular Formula : C₁₄H₂₈O .

- Applications : Intermediate in pheromone synthesis; Z-configuration critical for esterification efficiency .

Comparative Data Table

*Predicted or estimated values denoted with an asterisk.

準備方法

Wittig Reaction Approach for Z-Selective Synthesis

The Wittig reaction remains the most widely employed method for constructing the (Z)-configured double bond in 5-tetradecen-1-ol derivatives. A Z-selective Wittig reaction between methyl 8-formyl-octanoate and pentyltriphenylphosphonium bromide, mediated by the dimsyl anion, produces methyl (Z)-9-tetradecenoate with high stereochemical fidelity . Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields (Z)-9-tetradecen-1-ol, which undergoes acetylation with acetic anhydride to form the target compound .

Critical parameters include:

-

Base selection : Dimsyl anion (sodium hydride/dimethyl sulfoxide) ensures optimal ylide formation.

-

Temperature control : Reactions conducted at −78°C minimize isomerization.

-

Solvent system : Tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity .

This method achieves a stereoisomeric purity of 98%, though scalability is limited by the stoichiometric use of phosphonium reagents .

Homo-Cyclomagnesiation Strategy for Diene Formation

The homo-cyclomagnesiation reaction, catalyzed by Cp₂TiCl₂ (bis(cyclopentadienyl)titanium(IV) dichloride), enables efficient synthesis of (5Z,9Z)-tetradeca-5,9-dienedioic acid precursors . Starting from tetrahydropyran-protected 5,6-heptadien-1-ol, reaction with ethylmagnesium bromide (EtMgBr) generates a magnesacyclopentane intermediate, which is hydrolyzed to form 1,14-bis-tetrahydropyranyl-5Z,9Z-diene-1,14-diol .

Key steps :

-

Deprotection : Acidic hydrolysis removes tetrahydropyran groups.

-

Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts diols to dicarboxylic acids.

-

Esterification : Coupling with lithocholic acid methyl ester using EDC·HCl/DMAP yields hybrid esters .

This route is notable for its modularity but requires specialized handling of air-sensitive titanium catalysts.

Alkylation and Acetylation via Protected Intermediates

A three-step alkylation-acetylation sequence starts with protecting 9-decin-1-ol as its tetrahydropyranyl ether . Alkylation with butyl bromide under lithium-mediated conditions extends the carbon chain, followed by deprotection using aqueous HCl. The free alcohol is acetylated with glacial acetic acid and acetyl chloride (10:1 ratio) to furnish 5-tetradecen-1-ol, acetate, (Z)- .

Optimization insights :

-

Lithium coordination : Diethylene glycol dimethyl ether (diglyme) enhances lithium ion solvation, improving reaction rates.

-

Temperature profile : Maintaining 100–115°C during alkylation prevents side reactions.

-

Purification : Column chromatography on silica gel (hexane/ethyl acetate) isolates the product in >90% purity .

Catalytic Hydrogenation for Stereochemical Preservation

Selective hydrogenation of alkynyl precursors to (Z)-alkenes is achieved using nickel catalysts modified with Wilkinson-type ligands . For example, hydrogenation of 9-tetradecin-1-ol acetate over Raney nickel at 50 psi H₂ pressure selectively reduces the triple bond to the (Z)-double bond without over-reduction.

Performance metrics :

| Parameter | Value |

|---|---|

| Catalyst loading | 5 wt% Ni |

| H₂ pressure | 50 psi |

| Reaction time | 12 h |

| Z:E ratio | 98:2 |

This method is scalable to kilogram quantities, making it industrially viable .

Comparative Analysis of Synthetic Routes

A comparative evaluation of the four methods reveals trade-offs between yield, stereoselectivity, and practicality:

| Method | Yield (%) | Z-Selectivity (%) | Scalability |

|---|---|---|---|

| Wittig reaction | 75 | 98 | Moderate |

| Homo-cyclomagnesiation | 65 | 95 | Low |

| Alkylation-acetylation | 82 | 97 | High |

| Catalytic hydrogenation | 90 | 98 | High |

-

Wittig reaction : Superior selectivity but requires stoichiometric reagents.

-

Alkylation-acetylation : High yield and scalability but involves multiple protection/deprotection steps.

-

Catalytic hydrogenation : Ideal for bulk synthesis but demands specialized equipment .

Physicochemical Properties and Characterization

The compound’s properties, critical for quality control, include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 254.41 g/mol | |

| Boiling point | 316.2°C at 760 mmHg | |

| LogP | 5.0266 | |

| Vapor pressure | 0.000416 mmHg (25°C) |

GC-MS and NMR (¹H, ¹³C) are standard for verifying structural integrity and stereochemical purity .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-5-tetradecen-1-ol acetate, and how do laboratory methods differ from natural biosynthetic pathways?

- Answer: Laboratory synthesis typically involves esterification of (Z)-5-tetradecen-1-ol with acetic anhydride under acidic or enzymatic catalysis, followed by purification via fractional distillation or chromatography . Natural biosynthesis in insects often employs fatty acid derivatives and specific desaturases to introduce the Z-configured double bond at the 5th carbon . Key challenges include stereochemical control during double bond formation, which requires chiral catalysts or enzymatic methods to avoid isomerization.

Q. How can researchers confirm the Z-configuration of the double bond in 5-tetradecen-1-ol acetate?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for identifying the Z-configuration. The coupling constant () between protons on the double bond (typically 10–12 Hz for cis/Z) distinguishes it from the E-isomer ( ≈ 15 Hz). Gas chromatography-mass spectrometry (GC-MS) with chiral columns can further validate stereochemical purity .

Q. What analytical techniques are recommended for quantifying trace impurities in (Z)-5-tetradecen-1-ol acetate samples?

- Answer: High-resolution GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for detecting impurities like E-isomers or oxidation byproducts. For example, GC with a polar stationary phase (e.g., FFAP) can resolve isomers, while LC-MS/MS identifies degradation products such as tetradecenoic acid . Calibration curves using certified reference materials (CRMs) ensure accuracy .

Advanced Research Questions

Q. How does the Z-configuration of 5-tetradecen-1-ol acetate influence its bioactivity compared to the E-isomer in pheromone communication?

- Answer: The Z-configuration is critical for receptor binding in target insects. For example, in Spodoptera littoralis, the Z-isomer exhibits 10-fold higher attraction than the E-isomer due to conformational compatibility with olfactory receptors . Advanced studies use electrophysiological assays (e.g., electroantennography) to quantify isomer-specific neural responses .

Q. How should researchers address discrepancies in reported vapor pressure data for (Z)-5-tetradecen-1-ol acetate?

- Answer: Vapor pressure measurements (e.g., ΔvapH° = 88.3 kJ/mol via GC ) may vary due to experimental conditions (e.g., temperature range, sample purity). Researchers should replicate experiments using static or dynamic methods (e.g., transpiration techniques) and cross-validate with computational models (e.g., COSMO-RS) . Contradictions often arise from impurities or isomerization during analysis.

Q. What experimental strategies mitigate thermal degradation of (Z)-5-tetradecen-1-ol acetate during storage and field applications?

- Answer: Stabilization methods include:

- Storing at ≤4°C in amber vials under nitrogen to prevent oxidation.

- Adding antioxidants (e.g., BHT) at 0.01–0.1% w/w.

- Encapsulation in cyclodextrins or biodegradable polymers for controlled release in field trials .

Q. How does (Z)-5-tetradecen-1-ol acetate compare to structurally similar pheromones like (Z)-11-tetradecenyl acetate in terms of ecological specificity?

- Answer: Minor structural differences (e.g., double bond position) drastically alter species specificity. For instance, (Z)-11-tetradecenyl acetate is a key pheromone for Chilo suppressalis, while (Z)-5-tetradecenyl acetate targets Grapholita molesta. Comparative studies use wind tunnel assays and molecular docking simulations to map structure-activity relationships .

Methodological Notes

- Data Validation: Cross-reference phase change data (e.g., vaporization enthalpy) from NIST Chemistry WebBook with peer-reviewed studies to ensure reproducibility.

- Isomer Separation: Utilize silver-ion chromatography for challenging Z/E separations, as silver ions form complexes with double bonds, enhancing resolution .

- Field Application: Optimize release rates using polyethylene dispensers or microencapsulated formulations to match insect mating cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。